molecular formula C20H17F2NO4 B13851221 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid

7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid

Cat. No.: B13851221
M. Wt: 373.3 g/mol
InChI Key: RLHLNDSVNUKPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorochroman moiety linked to an indole carboxylic acid, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves multiple steps, starting from readily available precursors. One common method involves the preparation of ®-5,7-difluorochroman-4-ol from 5,7-difluorochroman-4-one through an asymmetric reduction reaction using ketoreductase, coenzyme, and a coenzyme circulating system . The resulting intermediate is then subjected to further reactions to introduce the indole and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves its interaction with specific molecular targets. The compound acts as a potassium-competitive acid blocker (P-CAB), inhibiting the gastric H+/K±ATPase enzyme. This inhibition reduces gastric acid secretion, making it effective in treating acid-related gastrointestinal disorders . The binding of the compound to the enzyme is reversible and competitive with potassium ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is unique due to its specific chemical structure, which combines a difluorochroman moiety with an indole carboxylic acid. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H17F2NO4

Molecular Weight

373.3 g/mol

IUPAC Name

7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C20H17F2NO4/c1-9-10(2)23-19-13(9)5-11(20(24)25)6-17(19)27-15-3-4-26-16-8-12(21)7-14(22)18(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25)

InChI Key

RLHLNDSVNUKPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.